

# Broxaterol: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Broxaterol**

Cat. No.: **B1667945**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological profile of **Broxaterol**. The information is compiled to support research and development activities in the field of respiratory therapeutics.

## Chemical and Physical Properties

**Broxaterol** is a selective beta-2 adrenergic receptor agonist.[\[1\]](#)[\[2\]](#) Its chemical structure is characterized by a 3-bromoisoxazole ring, which replaces the catechol moiety found in traditional beta-adrenergic compounds.[\[3\]](#)

## Chemical Structure and Identification

The chemical structure and identifiers of **Broxaterol** are summarized in the table below.

**Broxaterol** exists as a racemic mixture, and information for its individual enantiomers is also provided where available.

| Identifier        | Value                                                                          |
|-------------------|--------------------------------------------------------------------------------|
| IUPAC Name        | 1-(3-bromo-1,2-oxazol-5-yl)-2-(tert-butylamino)ethanol[4]                      |
| CAS Number        | 76596-57-1 (racemate)[4]                                                       |
|                   | 76596-58-2 (racemic hydrochloride)                                             |
|                   | 104164-30-9 ((R)-enantiomer)                                                   |
|                   | 104164-31-0 ((S)-enantiomer)                                                   |
|                   | 104164-44-5 ((R)-hydrochloride)                                                |
| Molecular Formula | C <sub>9</sub> H <sub>15</sub> BrN <sub>2</sub> O <sub>2</sub>                 |
| SMILES            | CC(C)(C)NCC(C1=CC(=NO1)Br)O                                                    |
| InChI             | InChI=1S/C9H15BrN2O2/c1-9(2,3)11-5-6(13)7-4-8(10)12-14-7/h4,6,11,13H,5H2,1-3H3 |

## Physicochemical Properties

Quantitative data on the physicochemical properties of **Broxaterol** are presented below. Note that some values are computationally predicted.

| Property                     | Value                             | Source |
|------------------------------|-----------------------------------|--------|
| Molecular Weight             | 263.13 g/mol                      |        |
|                              | 299.59 g/mol (hydrochloride salt) |        |
| XLogP3-AA (Computed)         | 1.1                               |        |
| Hydrogen Bond Donor Count    | 2                                 |        |
| Hydrogen Bond Acceptor Count | 4                                 |        |
| Rotatable Bond Count         | 4                                 |        |

# Pharmacological Properties

**Broxaterol** is a potent and selective  $\beta_2$ -adrenoceptor agonist with significant bronchodilatory activity. It is used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).

## Mechanism of Action

**Broxaterol** selectively binds to and activates  $\beta_2$ -adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways. This activation initiates a signaling cascade that leads to the relaxation of these muscles, resulting in bronchodilation and improved airflow. The downstream effects of receptor activation include the inhibition of the release of asthmogenic mediators.

## Signaling Pathway

The activation of the  $\beta_2$ -adrenergic receptor by **Broxaterol** triggers a Gs protein-coupled signaling pathway. This cascade is illustrated in the diagram below.



[Click to download full resolution via product page](#)

Caption:  $\beta_2$ -Adrenergic Receptor Signaling Pathway of **Broxaterol**.

## Pharmacodynamics

In clinical studies, orally administered **Broxaterol** was found to be 12-16 times more potent as a bronchodilator than salbutamol. When inhaled, it was slightly less potent than salbutamol.

**Broxaterol** has also been shown to be effective in preventing exercise-induced bronchospasm.

## Pharmacokinetics

In a study involving asthmatic children who were administered 0.5 mg of **Broxaterol**, the drug was rapidly absorbed with a Tmax of 0.9 hours and a Cmax of 2.05  $\mu$ g/mL. The elimination half-life (T1/2) was 2.3 hours.

## Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature for **Broxaterol**.

### In Vitro Receptor Binding Assay

Objective: To determine the binding affinity and selectivity of **Broxaterol** for  $\beta$ 1- and  $\beta$ 2-adrenergic receptors.

Methodology:

- Membrane Preparation: Prepare membrane fractions from rat heart (rich in  $\beta$ 1-receptors) and rat lung (rich in  $\beta$ 2-receptors).
- Radioligand Binding: Use [ $^3$ H]dihydroalprenolol as the radioligand.
- Competition Assay: Incubate the membrane preparations with the radioligand and varying concentrations of **Broxaterol**.
- Separation: Separate bound from free radioligand by rapid filtration.
- Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
- Data Analysis: Calculate the Ki (inhibition constant) values for both receptor subtypes to determine affinity and selectivity.

The results of such an assay showed that **Broxaterol** has a higher affinity for  $\beta$ 2-receptors (Ki = 98-130 nM) compared to  $\beta$ 1-receptors (Ki = 3460-4100 nM).

## Clinical Trial for Bronchodilator Effect

Objective: To compare the bronchodilating activity and tolerability of **Broxaterol** with another  $\beta_2$ -agonist (e.g., salbutamol or procaterol) and a placebo.

Methodology:

- Study Design: A double-blind, randomized, crossover study is typically employed.
- Patient Population: Recruit patients with reversible airway obstruction (e.g., asthma or COPD).
- Drug Administration: Administer single doses of **Broxaterol** (e.g., 200 mcg and 400 mcg), the comparator drug, and a placebo via a metered-dose inhaler.
- Pulmonary Function Tests: Measure parameters such as Forced Expiratory Volume in 1 second (FEV1), Forced Vital Capacity (FVC), and Maximal Mid-Expiratory Flow (MMEF) at baseline and at specified time points post-administration (e.g., 7.5, 15, 30, 60, 120, 180, and 240 minutes).
- Safety Monitoring: Monitor heart rate, blood pressure, and any reported side effects (e.g., tremors) at each time point.
- Data Analysis: Statistically compare the changes in pulmonary function parameters and the incidence of side effects between the different treatment groups.

The following diagram illustrates the typical workflow of such a clinical trial.



[Click to download full resolution via product page](#)

Caption: Workflow of a Double-Blind, Crossover Clinical Trial.

## Therapeutic Applications and Safety Profile

**Broxaterol** has been investigated for the treatment of reversible airway diseases, including asthma and chronic bronchitis. Clinical trials have demonstrated its efficacy in improving lung function and its safety profile.

Commonly reported side effects are generally mild and transient, including tremor, nervousness, and palpitations. No significant changes in heart rate, blood pressure, or other laboratory parameters have been reported in long-term studies.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Broxaterol | C9H15BrN2O2 | CID 71149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Broxaterol, (R)- | C9H15BrN2O2 | CID 13626987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Broxaterol hydrochloride, (R)- | C9H16BrCIN2O2 | CID 121488150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Broxaterol: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1667945#broxaterol-chemical-structure-and-properties\]](https://www.benchchem.com/product/b1667945#broxaterol-chemical-structure-and-properties)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)